molecular formula C17H14N2O3S2 B2365121 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide CAS No. 1031671-56-3

6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide

Cat. No.: B2365121
CAS No.: 1031671-56-3
M. Wt: 358.43
InChI Key: LFUBWXGRWRJSBN-UHFFFAOYSA-N
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Description

6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a phenylsulfonyl group at the 6-position and a 2-thienylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the nicotinamide core, which undergoes sulfonylation with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-thienylmethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the nicotinamide core can be reduced to an amine.

    Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonyl and thienylmethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(phenylsulfonyl)-N-methyl nicotinamide
  • 6-(phenylsulfonyl)-N-(2-furylmethyl)nicotinamide
  • 6-(phenylsulfonyl)-N-(2-pyridylmethyl)nicotinamide

Uniqueness

6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide is unique due to the presence of the thienylmethyl group, which imparts distinct electronic properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-17(19-12-14-5-4-10-23-14)13-8-9-16(18-11-13)24(21,22)15-6-2-1-3-7-15/h1-11H,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUBWXGRWRJSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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